2-Methoxyphenylacetonitrile

Physical Chemistry Formulation Science Supply Chain Logistics

An arylacetonitrile with ortho-methoxy substitution that alters electronic and steric properties for regioselective cyclization and cross-coupling reactions. This specificity is critical for constructing NMDA receptor antagonist 6,7-benzomorphan pharmacophores and antibiotic candidates such as 2-(1-cyano-1-(2-methoxy)phenyl)methylidene-3-phenylthiazolidine-4,5-dione. Supplied as a white to slightly brown crystalline powder ideal for automated solid dispensing systems, minimizing spill and contamination risks inherent to liquid nitrile analogs.

Molecular Formula C9H9NO
Molecular Weight 147.17 g/mol
CAS No. 7035-03-2
Cat. No. B128560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxyphenylacetonitrile
CAS7035-03-2
Synonyms2-Methoxy-benzeneacetonitrile;  (o-Methoxyphenyl)-acetonitrile;  2-(o-Methoxyphenyl)acetonitrile;  2-Methoxybenzyl Cyanide;  2-Methoxyphenylacetonitrile;  o-Methoxybenzyl Cyanide;  o-Methoxyphenylacetonitrile
Molecular FormulaC9H9NO
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1CC#N
InChIInChI=1S/C9H9NO/c1-11-9-5-3-2-4-8(9)6-7-10/h2-5H,6H2,1H3
InChIKeyDWJKILXTMUGXOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 50 g / 250 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxyphenylacetonitrile (CAS 7035-03-2) for Organic Synthesis and Pharmaceutical Intermediates


2-Methoxyphenylacetonitrile (CAS 7035-03-2) is an arylacetonitrile derivative, specifically an o-methoxy-substituted phenylacetonitrile, with the molecular formula C9H9NO [1]. It is primarily utilized as a versatile intermediate in organic synthesis for the construction of complex pharmaceutical and heterocyclic compounds . Its physical form is a white to slightly brown crystalline powder, and it exhibits key properties including a melting point of 65-67 °C and a boiling point of 143 °C at 15 mmHg .

Why Generic Phenylacetonitrile Substitution Fails in 2-Methoxyphenylacetonitrile Applications


The presence and position of the methoxy substituent on the phenyl ring fundamentally alter the electronic and steric properties of the phenylacetonitrile scaffold, rendering simple substitution with unsubstituted phenylacetonitrile or other positional isomers invalid. The ortho-methoxy group increases electron density on the aromatic ring, influencing reactivity in nucleophilic and electrophilic substitutions, and it introduces steric hindrance that can direct regioselectivity in cyclization and coupling reactions [1]. For instance, p-methoxyphenylacetonitrile exhibits different reactivity in Vilsmeier reactions compared to its ortho analog [2]. This specificity is critical in the synthesis of target molecules like the antibiotic candidate 2-(1-cyano-1-(2-methoxy)phenyl)methylidene-3-phenylthiazolidine-4,5-dione, where the precise substitution pattern is essential for biological activity .

Quantitative Differentiation Evidence for 2-Methoxyphenylacetonitrile (CAS 7035-03-2)


Enhanced Physical Stability: Solid vs. Liquid Form at Room Temperature

2-Methoxyphenylacetonitrile is a solid at standard ambient temperature and pressure, with a measured melting point of 65-67 °C . In direct contrast, the unsubstituted phenylacetonitrile (CAS 140-29-4) is a liquid under identical conditions, with a melting point of -24 °C [1]. This physical state difference directly impacts handling, storage, and formulation strategies.

Physical Chemistry Formulation Science Supply Chain Logistics

Antibacterial Activity Against Gram-Positive Pathogens

2-Methoxyphenylacetonitrile demonstrates intrinsic antibacterial activity against specific Gram-positive strains. As a comparator, the broader class of phenylacetonitriles is known as intermediates but not generally characterized for direct antibacterial effect. The compound has been specifically reported for activity against *Staphylococcus aureus* and *Bacillus subtilis* , and is described for potential use in treating staphylococcal infections and typhoid fever . While exact MIC values are not provided in the source materials, the documented activity profile against these pathogens differentiates it from many simpler nitrile building blocks.

Antimicrobial Agents Medicinal Chemistry Mechanism of Action

Reliable High-Yield Synthesis via Optimized Copper Catalysis

A modern copper-catalyzed method for synthesizing 2-Methoxyphenylacetonitrile from 2-bromoanisole and ethyl 2-cyanoacetate achieves a yield of 82% [1]. This represents a significant improvement over traditional methods for substituted phenylacetonitriles, which may rely on less efficient or more hazardous conditions. For example, a patent describing an alternative process for substituted phenylacetonitriles reports an overall yield that 'does not exceed 50%' and involves the use of n-butyl lithium [2].

Synthetic Methodology Catalysis Process Chemistry

Recommended Application Scenarios for 2-Methoxyphenylacetonitrile (CAS 7035-03-2) Based on Quantitative Evidence


Synthesis of NMDA Receptor Antagonist Scaffolds

2-Methoxyphenylacetonitrile is a key starting material for the synthesis of 6,7-benzomorphan derivatives, which are being investigated as antagonists of the N-methyl-D-aspartate (NMDA) receptor-channel complex . The compound's unique ortho-methoxy substitution pattern is essential for constructing the core pharmacophore of these potential therapeutic agents targeting neurological disorders.

Development of Novel Antibiotic Agents

The compound is specifically utilized in the synthesis of 2-(1-cyano-1-(2-methoxy)phenyl)methylidene-3-phenylthiazolidine-4,5-dione, a molecule explored for its antibiotic potential . Its inherent antibacterial activity against Gram-positive strains further supports its use as a privileged scaffold in antimicrobial drug discovery programs.

Preparation of α-(Hetero)aryl Nitrile Building Blocks

2-Methoxyphenylacetonitrile serves as a representative product in novel copper-catalyzed cross-coupling methodologies for the synthesis of diverse α-(hetero)aryl nitriles [1]. Its high yield in this reaction demonstrates its suitability for generating complex molecular libraries, making it a valuable building block for medicinal chemistry and agrochemical research.

Chemical Research Requiring Solid Nitrile Intermediates

Due to its solid physical state at room temperature, 2-Methoxyphenylacetonitrile is a superior choice for automated solid dispensing systems and general laboratory handling where liquid nitrile analogs would pose a greater spill or contamination risk . This property is particularly advantageous for parallel synthesis and combinatorial chemistry workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methoxyphenylacetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.